1-Bromo-4-methoxy-2-phenylmethoxybenzene
Description
Research Significance of Substituted Benzene (B151609) Derivatives
Substituted benzene derivatives are of immense importance in organic chemistry. compoundchem.com The benzene ring, a stable aromatic system, can be functionalized by replacing one or more of its hydrogen atoms with various functional groups. compoundchem.com This substitution significantly alters the physical and chemical properties of the parent benzene molecule. aip.orgyoutube.com The nature of the substituent dictates the electron density distribution within the aromatic ring, thereby influencing its reactivity towards further chemical transformations. libretexts.org These derivatives are integral to the synthesis of a vast range of organic compounds, including many that are vital to daily life, such as pharmaceuticals and polymers. compoundchem.com The study of how different substituents affect the benzene ring's properties is a cornerstone of modern organic chemistry, enabling the rational design of molecules with specific desired characteristics. aip.org
Overview of Brominated Aromatic Systems and Their Chemical Utility
Brominated aromatic systems, a specific subclass of halogenated aryl ethers, are particularly valuable in organic synthesis. The bromine atom, being a halogen, can be readily replaced by other functional groups through various coupling reactions, making these compounds excellent precursors for more complex molecules. nih.gov Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov Brominated aromatics are frequently used as starting materials in the production of pharmaceuticals, agricultural chemicals, and flame retardants. ontosight.ai Their ability to participate in a wide range of chemical reactions makes them indispensable tools for synthetic organic chemists. nih.govrsc.org
Contextualizing Phenylmethoxy (Benzyloxy) and Methoxy (B1213986) Functionalities in Aromatic Systems
The phenylmethoxy (more commonly known as benzyloxy) and methoxy groups are two important ether functionalities that can be attached to aromatic systems. Both groups consist of an oxygen atom bonded to the aromatic ring, but they differ in the identity of the other group attached to the oxygen.
The methoxy group (-OCH3) is a small, electron-donating group. vaia.comstackexchange.com Through resonance, the lone pairs of electrons on the oxygen atom can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. vaia.comquora.com This makes the aromatic ring more susceptible to electrophilic attack at these positions. vaia.com However, the oxygen atom is also electronegative, which leads to an inductive electron-withdrawing effect. stackexchange.com While the resonance effect is generally stronger, the inductive effect can still influence the reactivity of the ring. vaia.comstackexchange.com
The phenylmethoxy (benzyloxy) group (-OCH2C6H5) is a larger group that also possesses an aromatic ring. The presence of the benzyl (B1604629) group can influence the steric and electronic properties of the molecule. nih.gov Similar to the methoxy group, the oxygen atom can donate electron density to the aromatic ring it is attached to via resonance. The additional phenyl ring in the benzyloxy group can participate in π-π stacking interactions, which can be important in the context of molecular recognition and self-assembly. acenet.edursc.org
Rationale for Comprehensive Investigation of 1-Bromo-4-methoxy-2-phenylmethoxybenzene
A comprehensive investigation of this compound is warranted due to its unique combination of functional groups. This molecule incorporates a bromine atom, a methoxy group, and a benzyloxy group on a single benzene ring. This specific arrangement of substituents is expected to result in interesting and potentially useful chemical properties.
The interplay between the electron-donating methoxy and benzyloxy groups and the electron-withdrawing (by induction) and readily displaceable bromo group makes this compound a promising candidate for a variety of chemical transformations. Understanding the synthesis, properties, and reactivity of this molecule can provide valuable insights into the behavior of polysubstituted aromatic systems and could lead to the development of new synthetic methodologies and the creation of novel compounds with interesting biological or material properties.
Interactive Data Tables
Table 1: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Bromo-4-methoxybenzene | C7H7BrO | 187.03 | 223 | 1.494 |
| 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | 201.06 | 135-140 (at 10 mmHg) | ~1.4 |
| 1-Bromo-4-methoxy-2-nitrobenzene | C7H6BrNO3 | 232.03 | - | - |
Table 2: Chemical Shifts (δ) in ¹³C NMR Spectra of Related Compounds (in CDCl₃)
| Compound Name | δ (ppm) |
| 1-Bromo-4-methoxy-2-methylbenzene | 158.9, 138.9, 132.9, 116.6, 115.5, 113.0, 55.5, 23.3 |
| 1-Bromo-2,4-dimethoxybenzene | 160.4, 156.7, 133.3, 106.0, 102.6, 100.1, 56.3, 55.7 |
| 4-Bromoanisole | 158.8, 132.4, 115.9, 112.9, 55.6 |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMWTHCRMWAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593735 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150356-67-5 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 4 Methoxy 2 Phenylmethoxybenzene and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-Bromo-4-methoxy-2-phenylmethoxybenzene suggests several potential disconnections. The most logical approach involves disconnecting the ether linkages and the bromine-carbon bond. The primary disconnection points are the C-O bonds of the methoxy (B1213986) and phenylmethoxy (benzyloxy) groups, and the C-Br bond. This leads to key precursors such as substituted phenols and anisoles.
A plausible retrosynthetic pathway starts by disconnecting the phenylmethoxy group, leading to 1-bromo-2-hydroxy-4-methoxybenzene. Further disconnection of the methoxy group would lead to a brominated hydroquinone (B1673460) derivative, which might present regioselectivity challenges during functionalization. A more strategic approach involves disconnecting the bromine atom first, which would simplify the subsequent etherification steps on a substituted hydroquinone monomethyl ether.
Therefore, a forward synthesis would likely commence with a commercially available substituted phenol (B47542) or anisole (B1667542), followed by the sequential introduction of the required functional groups, carefully considering the directing effects of the existing substituents at each step.
Multi-Step Synthetic Protocols
Multi-step synthetic protocols are often necessary to achieve the desired substitution pattern on the benzene (B151609) ring with high regioselectivity. These methods typically involve the use of protecting groups, controlled bromination, and strategic etherification reactions.
Protection Group Strategies in Synthesis
In the synthesis of complex substituted phenols, protecting groups play a crucial role in preventing unwanted side reactions and directing the regioselectivity of subsequent transformations. researchgate.net The hydroxyl group of a phenol is activating and ortho-, para-directing, which can lead to multiple products during electrophilic substitution. oup.com
Common protecting groups for phenols include ethers and esters. oup.com For instance, an acetyl group can be used to temporarily protect a hydroxyl group. This strategy is demonstrated in the synthesis of 4-(benzyloxy)-2-bromo-1-methoxybenzene, an isomer of the target compound, where the hydroxyl group of 4-methoxyphenol (B1676288) is first protected as an acetate. nih.gov This protection moderates the activating effect of the hydroxyl group and allows for more controlled subsequent reactions. The choice of protecting group is critical and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal. For example, benzyl (B1604629) ethers are stable under a range of conditions but can be cleaved by hydrogenolysis. acs.org
Regioselective Bromination Techniques
Regioselective bromination is a key step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring are paramount. Both methoxy and phenylmethoxy groups are ortho-, para-directing. Therefore, the position of bromination will be influenced by the combined directing effects of these groups and any protecting groups present.
In a related synthesis, the ortho-position to a methoxy group was selectively brominated using N-bromosuccinimide (NBS) in acetonitrile (B52724). nih.gov The use of specific brominating agents and reaction conditions can enhance regioselectivity. For instance, the combination of HBr with sterically hindered sulfoxides has been shown to be effective for the regioselective bromination of phenols. ccspublishing.org.cn The choice of solvent can also influence the outcome of the bromination reaction.
| Brominating Agent | Substrate Example | Key Features |
| N-Bromosuccinimide (NBS) | 4-methoxyphenyl acetate | Allows for controlled monobromination. nih.gov |
| HBr/sterically hindered sulfoxide (B87167) | Phenols | Provides high regioselectivity. ccspublishing.org.cn |
Etherification Reactions for Methoxy and Phenylmethoxy Installation
The installation of the methoxy and phenylmethoxy groups is typically achieved through Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or benzyl halide.
The order of these etherification reactions is a crucial strategic consideration. For example, if starting from a dihydroxybenzene derivative, one hydroxyl group might be selectively methylated, followed by protection of the second hydroxyl group, bromination, and finally benzylation. The synthesis of 4-(benzyloxy)-2-bromo-1-methoxybenzene involves the benzylation of a brominated methoxyphenol using benzyl bromide in the final step. nih.gov The choice of base and solvent is important for the efficiency of the etherification reaction.
Direct Bromination Approaches and Regioselectivity Control
A direct bromination approach on a precursor that already contains both the methoxy and phenylmethoxy groups, such as 4-methoxy-2-phenylmethoxybenzene, would need to carefully consider the directing effects of these two ortho-, para-directing groups. The methoxy group is generally a slightly stronger activating group than the phenylmethoxy group. This would likely direct the bromine to the position ortho to the methoxy group.
However, the steric bulk of the phenylmethoxy group could also influence the regioselectivity, potentially favoring bromination at the less hindered position. The outcome of such a direct bromination would be highly dependent on the specific reaction conditions, including the brominating agent, solvent, and temperature. Controlling the stoichiometry of the brominating agent would also be crucial to avoid di- or tri-brominated products. The synthesis of 2-bromo-4-methoxy-phenoxy benzyl ether is noted to proceed via electrophilic bromination followed by etherification to ensure specificity and avoid a mixture of products that would arise from the activating effect of the ether group in a reversed sequence. brainly.com
Alternative Synthetic Pathways for Related Aromatic Systems
Alternative synthetic pathways for related brominated and alkoxylated aromatic systems often involve different starting materials or a different sequence of reactions. For instance, a synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) starts from 1,4-dibromo-2-fluorobenzene. google.com This approach utilizes a halogen-metal exchange followed by formylation and subsequent nucleophilic aromatic substitution of the fluorine atom with a methoxy group. google.com
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its precursors is highly dependent on the careful optimization of reaction conditions to maximize product yield and regioselectivity. Research efforts have focused on refining synthetic methodologies, particularly for key steps such as the bromination of phenolic precursors.
Detailed research into the regioselective bromination of phenols using hydrobromic acid (HBr) has identified several critical parameters that influence the reaction's outcome. The choice of oxidant and the steric properties of reagents have been shown to be particularly impactful. For instance, in the bromination of a phenolic precursor, substituting the commonly used dimethyl sulfoxide (DMSO) with sulfoxides that have more sterically hindered substituents can significantly improve both the yield and the regioselectivity of the reaction. ccspublishing.org.cn
Initial experiments using stoichiometric DMSO as the oxidant at 40°C resulted in an 80% yield with a para-to-ortho (p/o) selectivity ratio of 89/11. To further enhance selectivity, various sulfoxide surrogates were screened. The use of sulfoxides with bulky groups, such as di-benzyl sulfoxide, led to a notable increase in selectivity. While di-benzyl sulfoxide provided the target product in an 82% yield with a high selectivity of 98/2, di-4-chlorophenyl sulfoxide was identified as the optimal surrogate, achieving a 91% yield with a comparable selectivity of 97/3. ccspublishing.org.cn
Further attempts to improve the reaction yield by screening different solvents did not yield better results, indicating that the choice of the sulfoxide surrogate was the most critical factor in this optimization process. ccspublishing.org.cn The optimized conditions demonstrate that a mild and highly regioselective bromination of phenols can be achieved, which is a crucial step for obtaining the precursors needed for this compound. This method is also scalable, showing its practical utility for larger-scale synthesis. ccspublishing.org.cn
The following table summarizes the key findings from the optimization of the bromination reaction.
Table 1: Optimization of Sulfoxide Surrogates in the Regioselective Bromination of Phenols
| Entry | Sulfoxide Surrogate | Yield (%) | p/o Selectivity |
|---|---|---|---|
| 1 | DMSO | 80 | 89/11 |
| 2 | Di-benzyl sulfoxide | 82 | 98/2 |
Advanced Reactivity Studies of 1 Bromo 4 Methoxy 2 Phenylmethoxybenzene
Mechanistic Investigations of Bromine Reactivity
The bromine atom attached to the benzene (B151609) ring is the primary site of reactivity in many transformations involving 1-Bromo-4-methoxy-2-phenylmethoxybenzene. Its behavior is influenced by the electronic effects of the methoxy (B1213986) and phenylmethoxy groups also present on the aromatic ring.
Nucleophilic Substitution Reactions
While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) reactions unless activated by strong electron-withdrawing groups, the presence of the methoxy and phenylmethoxy groups on the benzene ring in this compound makes it susceptible to certain copper-catalyzed nucleophilic substitution reactions, such as the Ullmann condensation. These reactions typically require high temperatures and the use of a copper catalyst to proceed.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The methoxy (-OCH3) and phenylmethoxy (-OCH2Ph) groups are both ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance. libretexts.orgmasterorganicchemistry.com
Given that the para position to the methoxy group is occupied by the bromine atom, and the ortho positions are adjacent to either the bromine or the bulky phenylmethoxy group, electrophilic substitution is expected to occur at the available ortho position to the methoxy group. However, steric hindrance from the adjacent phenylmethoxy group can influence the regioselectivity of the reaction. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. nih.gov this compound can be effectively coupled with various aryl and vinyl boronic acids or esters to produce biaryl and styrenyl compounds, respectively. beilstein-journals.org
The general reaction scheme is as follows:
Reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base.
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. arkat-usa.org
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | PPh3 | Na2CO3 | Toluene/Water | 80-100 | 75-95 |
| Pd(PPh3)4 | - | K2CO3 | Dioxane/Water | 90-110 | 80-98 |
| PdCl2(dppf) | dppf | Cs2CO3 | DMF | 80-120 | 85-99 |
Ullmann Coupling Reaction Mechanisms
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgnih.gov The classic Ullmann reaction requires harsh conditions, but modern variations, known as Ullmann-type reactions, can be used to form C-N, C-O, and C-S bonds under milder conditions. unito.itresearchgate.net this compound can undergo Ullmann homocoupling to form a symmetrical biaryl or participate in Ullmann-type reactions with amines, alcohols, and thiols. nsf.gov
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org
Stille Coupling and Other Aryl Halide Cross-Coupling Methods
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organotin compound and an organic halide. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.org this compound can be coupled with a variety of organostannanes. uwindsor.ca
A significant advantage of the Stille reaction is the stability and tolerance of the organotin reagents to a wide range of functional groups. wikipedia.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.orgwikipedia.org
The catalytic cycle of the Stille coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org
Other important cross-coupling reactions for aryl halides like this compound include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). researchgate.net
Below is a comparative table of different cross-coupling reactions:
| Reaction | Coupling Partner | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, low toxicity of reagents. nih.gov |
| Ullmann | Aryl halide, N, O, S nucleophiles | Copper | Classic method for biaryls; can form C-N, C-O, C-S bonds. organic-chemistry.orgunito.it |
| Stille | Organotin | Palladium | Tolerant of many functional groups, but tin reagents are toxic. organic-chemistry.orgwikipedia.org |
| Heck | Alkene | Palladium | Forms a new C-C bond at the alkene. researchgate.net |
| Sonogashira | Terminal alkyne | Palladium/Copper | Forms a C-C bond between an aryl group and an alkyne. |
| Buchwald-Hartwig | Amine | Palladium | Forms a C-N bond. |
Oxidation and Reduction Transformations of Functional Groups
The structure of this compound presents several sites susceptible to oxidation and reduction, namely the methoxy, phenylmethoxy (benzyloxy), and bromo functional groups attached to the benzene ring.
Oxidation:
The electron-rich aromatic ring, activated by two alkoxy substituents (methoxy and phenylmethoxy), is prone to oxidation. Under specific conditions, similar systems, such as fused 1,4-dimethoxybenzenes, have been shown to undergo oxidative demethylation to form quinones when treated with reagents like N-bromosuccinimide (NBS) in the presence of aqueous acid. acs.orgacs.orgnih.gov While this compound is not a 1,4-dialkoxybenzene, the activating nature of the alkoxy groups could facilitate oxidative processes.
The phenylmethoxy group is particularly susceptible to oxidation. Oxidative debenzylation of O-benzyl ethers can be achieved using various reagents, often involving the formation of a benzyl (B1604629) radical intermediate that is then oxidized. For instance, alkali metal bromides in the presence of an oxidant can generate bromo radicals that abstract a benzylic hydrogen, leading to the cleavage of the benzyl group and formation of a carbonyl compound. acs.org In the case of this compound, this would likely lead to the formation of 2-hydroxy-4-methoxy-bromobenzene and benzaldehyde or benzoic acid. The reaction of benzyl methyl ethers with NBS can also lead to oxidation at the benzylic position, yielding either aromatic aldehydes or esters depending on the reaction conditions. nih.gov
Reduction:
The bromo substituent on the aromatic ring is the most likely site for reduction. Catalytic hydrogenation is a common method for the reduction of aryl halides to the corresponding arenes. This typically involves the use of a palladium catalyst and a hydrogen source. For this compound, this reaction would yield 1-methoxy-3-(phenylmethoxy)benzene.
The phenylmethoxy group can also be cleaved under reductive conditions. Catalytic hydrogenolysis, often using a palladium catalyst and hydrogen gas, is a standard method for the deprotection of benzyl ethers. This process would cleave the benzyl-oxygen bond to yield 2-bromo-5-methoxyphenol and toluene. The relative ease of reduction of the bromo group versus the hydrogenolysis of the phenylmethoxy group would depend on the specific catalyst and reaction conditions employed.
Table 1: Plausible Oxidation and Reduction Products of this compound
| Reaction Type | Reagent/Condition (Example) | Affected Functional Group | Plausible Product(s) |
|---|---|---|---|
| Oxidation | NBS, H₂O, H₂SO₄ | Phenylmethoxy | 2-Hydroxy-4-methoxy-bromobenzene, Benzaldehyde |
| Oxidation | Alkali Metal Bromide, Oxone | Phenylmethoxy | 2-Hydroxy-4-methoxy-bromobenzene, Benzoic Acid |
| Reduction | Pd/C, H₂ | Bromo | 1-Methoxy-3-(phenylmethoxy)benzene |
| Reduction | Pd/C, H₂ (Hydrogenolysis) | Phenylmethoxy | 2-Bromo-5-methoxyphenol, Toluene |
Halogen Bonding Interactions and Their Influence on Reactivity
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). The bromine atom in this compound, being covalently bonded to an electron-rich aromatic ring, can participate in such interactions. The strength of the halogen bond is influenced by the electronic environment of the halogen atom.
In the context of reactivity, halogen bonding can play a significant role in directing intermolecular interactions and influencing the course of a reaction. For instance, in crystal engineering, halogen bonds are utilized to control the assembly of molecules in the solid state. wikipedia.org In a reaction mixture, this compound could form halogen bonds with Lewis basic solvents, reagents, or catalysts, potentially affecting reaction rates and selectivity. For example, a Lewis basic catalyst could be brought into proximity to the molecule through a halogen bond, facilitating a reaction at a nearby site.
Studies on bromobenzene and its derivatives have shown that they can form halogen bonds with various electron donors. nih.gov The presence of ortho-substituents with hydrogen-bonding capabilities can enhance the strength of halogen bonds. nih.gov While the phenylmethoxy group in the ortho position to the bromine atom in the target molecule does not have a hydrogen to donate for an intramolecular hydrogen bond, its steric bulk and electronic properties would certainly influence the accessibility and strength of the bromine's σ-hole.
Table 2: Factors Influencing Halogen Bonding in this compound
| Factor | Influence on Halogen Bond Strength | Rationale |
|---|---|---|
| Methoxy Group (para) | Likely to decrease | Electron-donating group, increases electron density on the ring, potentially weakening the σ-hole on bromine. |
| Phenylmethoxy Group (ortho) | Complex (potential decrease and steric hindrance) | Electron-donating group, similar to the methoxy group. Its bulkiness may also sterically hinder the approach of a halogen bond acceptor. |
| Aromatic Ring | Provides a platform for the substituents' electronic effects | The cumulative electronic effect of the substituents modulates the electrostatic potential around the bromine atom. |
Radical Chemistry Involving this compound
The involvement of this compound in radical chemistry is anticipated primarily at two sites: the C-Br bond and the benzylic protons of the phenylmethoxy group.
Homolytic Cleavage of the C-Br Bond:
Aryl bromides can undergo homolytic cleavage of the C-Br bond under photolytic or high-temperature conditions to form an aryl radical and a bromine radical. The resulting aryl radical, in this case, the 4-methoxy-2-(phenylmethoxy)phenyl radical, would be a highly reactive intermediate capable of participating in various radical reactions, such as hydrogen abstraction or addition to unsaturated systems.
Radical Reactions at the Phenylmethoxy Group:
The benzylic C-H bonds of the phenylmethoxy group are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. Reagents that generate radicals, such as N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can abstract a hydrogen atom from the benzylic position. This is a common method for benzylic bromination. youtube.com
In the case of this compound, reaction with a radical initiator would likely lead to the formation of a radical at the benzylic carbon of the phenylmethoxy group. This radical intermediate could then undergo further reactions, such as reaction with a halogen to form a benzylic halide, or it could be involved in coupling or rearrangement reactions. Studies on benzyl methyl ethers have shown that free-radical bromination with NBS can lead to the formation of monobromo intermediates which can then eliminate to form aldehydes or undergo further bromination and hydrolysis to form esters. nih.gov This suggests a potential pathway for the transformation of the phenylmethoxy group under radical conditions.
Free radical addition reactions, such as the anti-Markovnikov addition of HBr to alkenes in the presence of peroxides, proceed via a bromine radical. masterorganicchemistry.comlibretexts.org While this compound itself does not have an alkene moiety for this specific reaction, the principles of radical generation and propagation are relevant to understanding its potential behavior in a radical environment.
Table 3: Potential Radical Reactions of this compound
| Reaction Type | Reagent/Condition (Example) | Reactive Site | Plausible Intermediate/Product |
|---|---|---|---|
| Homolytic Bond Cleavage | Heat or UV light | C-Br bond | 4-Methoxy-2-(phenylmethoxy)phenyl radical |
| Hydrogen Abstraction | NBS, light/initiator | Benzylic C-H of phenylmethoxy group | 1-Bromo-4-methoxy-2-(phenyl(bromo)methoxy)benzene |
| Oxidative Cleavage | Radical initiator, oxidant | Phenylmethoxy group | 2-Bromo-5-methoxybenzaldehyde |
Spectroscopic Methodologies for Structural Elucidation and Advanced Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the "1-Bromo-4-methoxy-2-phenylmethoxybenzene" molecule can be determined.
The ¹H NMR spectrum of "this compound" provides detailed information about the number, chemical environment, and connectivity of the protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic rings.
Experimental data for a mixture containing "this compound" and its isomer, 4-(benzyloxy)-1-bromo-2-methoxy-benzene, reveals a complex spectrum. A tentative assignment of the signals for "this compound" is presented below, based on established substituent effects on aromatic systems.
The phenylmethoxy (benzyl) group protons are expected to appear as a multiplet in the aromatic region, typically between δ 7.49-7.33 ppm. The benzylic protons (-CH₂-) of this group would likely present as a singlet around δ 5.05 ppm. The methoxy (B1213986) group protons (-OCH₃) are anticipated to be observed as a singlet at approximately δ 3.85 ppm. The protons on the substituted benzene (B151609) ring are expected to exhibit distinct signals. Based on the known directing effects of the substituents, the proton assignments can be predicted, although definitive assignment would require 2D NMR analysis.
Interactive Data Table: Tentative ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenylmethoxy (aromatic) | 7.49-7.33 | m |
| Phenylmethoxy (-CH₂-) | 5.05 | s |
| Methoxy (-OCH₃) | 3.85 | s |
| Aromatic (H-3) | ~6.47 | dd |
| Aromatic (H-5) | ~6.58 | d |
| Aromatic (H-6) | ~7.40 | d |
Note: These assignments are tentative and based on data from a mixture. 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets.
From the experimental data of the isomeric mixture, a set of ¹³C NMR signals can be tentatively assigned to "this compound". The carbon atoms of the phenylmethoxy group are expected in the range of δ 127-137 ppm for the aromatic carbons and around δ 70 ppm for the benzylic carbon. The methoxy carbon is typically found around δ 56 ppm. The carbons of the substituted benzene ring will have chemical shifts determined by the bromo, methoxy, and phenylmethoxy substituents. The carbon bearing the bromine atom (C-1) is expected at a lower field, while the oxygen-substituted carbons (C-2 and C-4) will be at a higher field.
Interactive Data Table: Tentative ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | ~101 |
| C-2 (C-O-CH₂-Ph) | ~156 |
| C-3 | ~103 |
| C-4 (C-O-CH₃) | ~155 |
| C-5 | ~107 |
| C-6 | ~133 |
| Methoxy (-OCH₃) | ~56 |
| Phenylmethoxy (-CH₂) | ~71 |
| Phenylmethoxy (aromatic) | 127-129 |
| Phenylmethoxy (ipso-C) | ~136 |
Note: These assignments are tentative and based on data from a mixture.
To unambiguously assign all proton and carbon signals and confirm the structure of "this compound," advanced 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying which protons are adjacent to each other on the aromatic ring. This would allow for the definitive assignment of the H-3, H-5, and H-6 protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the methoxy and benzylic protons to their respective carbons.
Together, these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of "this compound."
Infrared (IR) and Raman Spectroscopy Methodologies
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and benzylic groups will be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ether linkages are a key feature. Aryl-alkyl ethers, such as the methoxy and phenylmethoxy groups in this molecule, typically show two strong C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch around 1050 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.
Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can help confirm the substitution pattern.
Interactive Data Table: Predicted IR and Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric C-O Stretch | ~1250 |
| Symmetric C-O Stretch | ~1050 |
| C-Br Stretch | 600-500 |
| C-H Out-of-Plane Bending | 900-650 |
The acquisition of IR and Raman spectra can be performed on the compound in either the solid phase or dissolved in a suitable solvent. The choice of phase can influence the resulting spectrum.
In the solid phase , intermolecular interactions within the crystal lattice can affect the vibrational modes, potentially leading to band splitting or shifting compared to the solution phase. irdg.org Solid-state spectra are often sharper. irdg.org
In the solution phase , the molecule is surrounded by solvent molecules, which can also influence the vibrational frequencies, particularly for polar functional groups that may interact with the solvent. However, solution-phase spectra are often considered to be more representative of the isolated molecule and can be less complex. stackexchange.com For non-polar compounds, the spectra in the condensed phase (solid or neat liquid) and in non-polar solvents are often very similar. stackexchange.com The choice of solvent is critical, as the solvent itself will have absorbances that could obscure regions of the spectrum.
A comparison of the solid-phase and solution-phase spectra can provide insights into intermolecular interactions and the effects of the local environment on the vibrational properties of "this compound."
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into the molecular structure through fragmentation analysis.
High-resolution mass spectrometry is critical for the unambiguous identification of this compound by providing its exact molecular mass. The molecular formula of this compound is C₁₄H₁₃BrO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ⁷⁹Br = 78.918338, and ⁸¹Br = 80.916291), the theoretical monoisotopic mass can be calculated. Due to the presence of the bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the M+ and M+2 ions for the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Table 1: Theoretical Isotopic Masses for [C₁₄H₁₃BrO₂]⁺
| Isotope Combination | Theoretical m/z | Relative Abundance (%) |
|---|---|---|
| ¹²C₁₄¹H₁₃⁷⁹Br¹⁶O₂ | 292.0099 | 100.0 |
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The fragmentation pathways can be predicted based on the strengths of the chemical bonds and the stability of the resulting fragments.
A primary and highly probable fragmentation pathway would involve the cleavage of the benzylic ether bond, which is relatively weak. This would lead to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91, a common fragment observed for compounds containing a benzyl group. The other resulting fragment would be a radical cation of 1-bromo-4-methoxyphenoxide. Further fragmentation of the brominated aromatic ring could also occur, leading to the loss of a methyl group (•CH₃) from the methoxy substituent or the loss of a bromine atom (•Br). The presence and relative intensities of these fragment ions in the MS/MS spectrum would help to confirm the connectivity of the atoms within the molecule.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure/Identity |
|---|---|---|
| 292/294 | 91 | [C₇H₇]⁺ (Benzyl cation) |
| 292/294 | 201/203 | [C₇H₆BrO]⁺ (Loss of C₇H₇) |
| 292/294 | 277/279 | [C₁₃H₁₀BrO₂]⁺ (Loss of CH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the bromo, methoxy, and phenylmethoxy substituents influences the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λₘₐₓ).
The benzene ring exhibits characteristic π → π* transitions. The introduction of auxochromic groups like the methoxy and phenylmethoxy groups, which have non-bonding electrons, typically leads to a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity. The bromine atom also acts as an auxochrome. While a specific UV-Vis spectrum for this compound is not available, it is expected to show strong absorption bands in the UV region, likely between 250 and 300 nm, characteristic of substituted aromatic ethers. Analysis of the fine structure of these bands can sometimes provide additional information about the substitution pattern.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-performance liquid chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like this compound. Due to the aromatic nature and moderate polarity of the molecule, reversed-phase HPLC would be the method of choice.
Method development would involve optimizing several parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, providing good retention for moderately nonpolar compounds.
Mobile Phase: A mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol, would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of any impurities with different polarities.
Detector: A UV detector set at one of the compound's absorption maxima (e.g., around 270-280 nm) would provide high sensitivity.
Flow Rate and Temperature: These would be optimized to achieve sharp, symmetrical peaks and a reasonable analysis time.
For preparative applications to isolate the compound, the developed analytical method can be scaled up. nist.gov
While this compound itself may have limited volatility, making it less ideal for direct GC analysis without derivatization, gas chromatography is an excellent technique for identifying and quantifying any volatile byproducts or unreacted starting materials from its synthesis. For instance, starting materials like benzyl chloride or anisole (B1667542) derivatives could be detected.
A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of compounds with a range of boiling points. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection, with the latter providing definitive identification of the volatile species. The NIST Chemistry WebBook indicates the availability of gas chromatography data for the related compound, 1-bromo-4-methoxybenzene, supporting the utility of this technique for similar structures. nih.gov
Theoretical and Computational Chemistry of 1 Bromo 4 Methoxy 2 Phenylmethoxybenzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions.
HOMO: This orbital is the highest energy level that contains electrons. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack. For 1-Bromo-4-methoxy-2-phenylmethoxybenzene, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) and phenylmethoxy groups.
LUMO: This is the lowest energy level that is devoid of electrons. A lower LUMO energy suggests a greater ability to accept electrons, indicating susceptibility to nucleophilic attack. The presence of the electronegative bromine atom would influence the energy and location of the LUMO.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Expected Energy Range (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 | Electron-donating capability |
| LUMO Energy | -0.5 to -2.0 | Electron-accepting capability |
| HOMO-LUMO Gap | 3.0 to 6.0 | Chemical reactivity and stability |
Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of the molecule's most stable state, this compound possesses conformational flexibility, particularly around the ether linkages. The phenylmethoxy group can rotate, leading to various spatial arrangements. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of these conformational changes. By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can explore the different accessible conformations and their relative stabilities, offering a more complete picture of the molecule's structural landscape than static quantum calculations alone.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the mapping of the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products.
Elucidation of Molecular Mechanisms
For this compound, computational modeling could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely sequence of steps a reaction will follow. This provides a molecular-level understanding of how bonds are broken and formed.
Prediction of Regioselectivity and Stereoselectivity
The substitution pattern on the benzene ring of this compound means that reactions can potentially occur at different positions. Computational modeling can predict the regioselectivity of a reaction by comparing the activation energies for attack at different sites. The site with the lowest energy transition state will be the favored product. Similarly, if chiral centers are involved or created during a reaction, these models can predict which stereoisomer is more likely to form. This predictive power is essential for designing efficient and selective synthetic routes.
Analysis of Chemical Reactivity Indices
Chemical reactivity indices derived from conceptual DFT are powerful tools for predicting the reactivity of a molecule. nih.gov These indices, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's susceptibility to chemical reactions. nih.govias.ac.in
Table 1: Chemical Reactivity Indices for a Related Anisole (B1667542) Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.21 eV |
| LUMO Energy | -0.78 eV |
| Energy Gap (ΔE) | 5.43 eV |
Data is for p-(2-bromoethoxy) anisole, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. tandfonline.com
A large HOMO-LUMO gap, as seen in the analogous p-(2-bromoethoxy) anisole, suggests high kinetic stability and low chemical reactivity. tandfonline.com For this compound, the presence of the electron-donating methoxy and phenylmethoxy groups would likely raise the HOMO energy, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the LUMO energy, increasing its susceptibility to nucleophilic attack. The interplay of these substituents will ultimately determine the precise values of its reactivity indices.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry provides a robust framework for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnumberanalytics.com These predictions are instrumental in the structural elucidation and validation of synthesized compounds. arxiv.org The comparison between computationally predicted and experimentally obtained spectra serves as a rigorous test for the accuracy of the proposed molecular structure.
Modern computational methods, including DFT and machine learning models, can predict IR and NMR spectra with a high degree of accuracy. nih.govarxiv.org For instance, DFT calculations can be employed to compute the vibrational frequencies and NMR chemical shifts of a molecule. These predicted values can then be compared with experimental data to confirm the molecular structure.
While specific predicted spectroscopic data for this compound is not available in the provided search results, the general methodology is well-established. For a molecule of this complexity, DFT calculations would be performed to obtain an optimized geometry, which is then used to predict the IR vibrational modes and the ¹H and ¹³C NMR chemical shifts.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Substituted Anisole
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|
| ¹H NMR (ppm) | ||
| O-CH₃ | 3.85 | 3.82 |
| Aromatic Protons | 6.90 - 7.40 | 6.85 - 7.35 |
| ¹³C NMR (ppm) | ||
| O-CH₃ | 55.8 | 55.5 |
| Aromatic Carbons | 114.0 - 160.0 | 113.5 - 159.5 |
| IR (cm⁻¹) | ||
| C-H (aromatic) | 3050 | 3045 |
| C-O-C (asymmetric) | 1250 | 1245 |
| C-Br | 680 | 675 |
Note: The data in this table is illustrative for a substituted anisole and does not represent actual data for this compound.
Discrepancies between predicted and experimental data can often be resolved by considering environmental factors, such as solvent effects, or by refining the computational model. Ultimately, the close agreement between predicted and experimental spectra would provide strong evidence for the correct structural assignment of this compound.
Derivatives and Functionalization of 1 Bromo 4 Methoxy 2 Phenylmethoxybenzene
Design and Synthesis of Substituted Analogs
The synthesis of substituted analogs of 1-bromo-4-methoxy-2-phenylmethoxybenzene can be strategically designed to probe structure-activity relationships in various chemical and biological contexts. The synthetic approaches can be adapted to introduce a variety of substituents at different positions on the aromatic ring, thereby modulating the steric and electronic properties of the core molecule.
A plausible synthetic route to the parent compound and its analogs starts from commercially available precursors. For instance, a multi-step synthesis can be envisioned, beginning with a suitably substituted phenol (B47542). The synthetic pathway for a related isomer, 4-(benzyloxy)-2-bromo-1-methoxybenzene, involves a four-step reaction sequence starting from 4-methoxyphenol (B1676288). This process includes the protection of the hydroxyl group, ortho-bromination using N-bromosuccinimide (NBS), deprotection, and subsequent protection with a benzyl (B1604629) group. A similar strategy could be adapted to synthesize this compound and its derivatives.
| Step | Reaction | Reagents | Purpose |
| 1 | Acetylation | Acetic anhydride | Protection of the phenolic hydroxyl group |
| 2 | Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom at the ortho position to the methoxy (B1213986) group |
| 3 | Hydrolysis | Base | Deprotection of the acetyl group |
| 4 | Benzylation | Benzyl bromide | Introduction of the phenylmethoxy (benzyloxy) group |
By modifying the starting materials or the reagents in this synthetic sequence, a variety of substituted analogs can be accessed. For example, using substituted benzyl bromides in the final step would yield analogs with different substituents on the phenylmethoxy moiety. Similarly, employing different brominating agents or conditions could influence the regioselectivity of the halogenation step.
Strategies for Further Functionalization of the Aromatic Core
The bromine atom on the aromatic core of this compound is a key functional handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This strategy can be employed to introduce alkyl, alkenyl, or aryl groups at the position of the bromine atom. For instance, reacting this compound with phenylboronic acid would yield a biphenyl (B1667301) derivative.
| Coupling Partner | Catalyst System | Base | Product Type |
| Arylboronic acid | Pd(OAc)2 / Ligand | K2CO3 | Biaryl |
| Alkylboronic acid | PdCl2(dppf) | Cs2CO3 | Alkylated arene |
| Alkenylboronic acid | Pd(PPh3)4 | Na2CO3 | Styrenyl derivative |
Other Cross-Coupling Reactions: Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions like the Stille, Heck, and Sonogashira couplings can be utilized for further functionalization. The Stille coupling uses organotin reagents, the Heck reaction couples the aryl bromide with an alkene, and the Sonogashira coupling introduces an alkyne moiety. These reactions significantly expand the diversity of accessible derivatives.
Impact of Substituent Effects on Reactivity and Electronic Properties
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic effects of its substituents: the methoxy, phenylmethoxy, and bromo groups. These effects can be categorized into inductive and resonance effects, which either donate or withdraw electron density from the benzene (B151609) ring.
Methoxy and Phenylmethoxy Groups: Both the methoxy (-OCH3) and phenylmethoxy (-OCH2Ph) groups are activating substituents. They exert a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is overshadowed by their strong electron-donating resonance effect (+M), where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack. These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| Methoxy (-OCH3) | -I (withdrawing) | +M (donating) | Activating | Ortho, Para |
| Phenylmethoxy (-OCH2Ph) | -I (withdrawing) | +M (donating) | Activating | Ortho, Para |
| Bromo (-Br) | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |
Synthesis of Polymeric Structures Incorporating the Aromatic Scaffold
The bifunctional nature of derivatives of this compound makes them attractive monomers for the synthesis of novel polymeric materials. For instance, by introducing another reactive group, such as a second halogen or a vinyl group, this aromatic scaffold can be incorporated into various polymer backbones through polycondensation or addition polymerization reactions.
One potential route to polymerization involves the synthesis of a dihalo-derivative of the parent compound. This monomer could then undergo polycondensation reactions, such as Yamamoto or Suzuki polycondensation, to form polyphenylene-type polymers. These polymers are of interest due to their potential applications in organic electronics and high-performance materials.
Another approach is to convert the bromo group into a vinyl group via a Heck or Stille coupling reaction. The resulting vinyl-substituted monomer could then be polymerized through free-radical or controlled radical polymerization techniques to yield polystyrene-type materials with pendant 4-methoxy-2-phenylmethoxybenzene units.
Furthermore, the synthesis of polyphenylene ethers (PPEs) from brominated precursors is a well-established field. By modifying the this compound scaffold to contain a phenolic hydroxyl group, it could potentially be used in oxidative coupling polymerization to produce novel PPEs with tailored properties. The incorporation of the bulky phenylmethoxy group could influence the solubility and thermal properties of the resulting polymers.
Applications in Pharmaceutical and Medicinal Chemistry
1-Bromo-4-methoxy-2-phenylmethoxybenzene as a Key Synthetic Intermediate in Drug Discovery
The utility of this compound in drug discovery is rooted in its chemical architecture, which allows for selective and stepwise modifications. The bromine atom is a key functional handle, enabling a variety of cross-coupling reactions (such as Suzuki or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse molecular fragments, a fundamental strategy in building libraries of compounds for biological screening.
The methoxy (B1213986) and phenylmethoxy groups also play critical roles. The phenylmethoxy group is a common protecting group for phenols. It is stable under many reaction conditions but can be selectively removed (debenzylation) at a later synthetic stage to unmask a reactive hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, to fine-tune the pharmacological properties of the final molecule. The methoxy group, being generally stable, influences the electronic properties and lipophilicity of the molecule and its derivatives. This strategic arrangement of functionalities makes this compound a valuable starting material for creating a broad spectrum of novel chemical entities for subsequent evaluation as drug candidates.
Derivatives with Potential Therapeutic Applications
Research into bromophenols, the broader class of compounds to which derivatives of this compound belong, has revealed a wealth of biological activities. nih.govmdpi.com By modifying this core structure, scientists have developed derivatives with promising anti-inflammatory, antimicrobial, and anticancer properties. mdpi.commdpi.comnih.gov
Derivatives of bromophenols have shown significant potential in modulating inflammatory pathways. mdpi.comnih.gov Inflammation is a complex biological response implicated in numerous diseases, and the search for new anti-inflammatory agents is ongoing. Certain bromophenol derivatives have been found to inhibit the production of key pro-inflammatory mediators. frontiersin.org
Research has shown that some of these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are pivotal in the inflammatory cascade. oup.com By inhibiting these enzymes, the derivatives reduce the production of nitric oxide (NO) and prostaglandins, respectively, which are key drivers of inflammation. Furthermore, studies have demonstrated that certain derivatives can decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), further highlighting their potential as anti-inflammatory agents. frontiersin.orgoup.com
The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Bromophenol derivatives have emerged as a promising area of investigation. nih.govacs.org Studies have demonstrated that certain synthetic bromophenols exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
The mechanism of action for these compounds can be multifaceted. In addition to direct bactericidal or bacteriostatic effects, some bromophenol derivatives have been shown to inhibit biofilm formation. nih.govacs.org Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to conventional antibiotics. By disrupting this protective mechanism, these compounds can potentially restore the efficacy of existing antibiotics or act as standalone antimicrobial agents. acs.org For example, the compound 3-bromo-2,6-dihydroxyacetophenone was found to have good activity against S. aureus and MRSA and also inhibited biofilm formation. nih.gov
The development of novel anticancer agents is a cornerstone of pharmaceutical research. Numerous studies have highlighted the potential of bromophenol derivatives as a source of new oncology drug candidates. nih.govmdpi.comnih.gov These compounds have been shown to inhibit the proliferation of various human cancer cell lines, including those from lung, liver, and colon cancers. mdpi.comnih.gov Their anticancer effects are often mediated through complex mechanisms that involve inducing programmed cell death and modulating the activity of key cellular enzymes.
Apoptosis is a natural, controlled process of programmed cell death that is often dysregulated in cancer cells, leading to their uncontrolled growth. A key strategy in cancer therapy is to reactivate this process. Many bromophenol derivatives have been shown to be potent inducers of apoptosis in cancer cells. mdpi.comnih.govnih.gov
The induction of apoptosis by these compounds often involves the generation of reactive oxygen species (ROS) within the cancer cells. mdpi.comnih.gov This increase in oxidative stress can trigger the mitochondrial pathway of apoptosis. This is characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria. nih.gov This cascade of events culminates in the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death. mdpi.comnih.gov
| Compound Type | Cancer Cell Line | Observed Apoptotic Effects | Reference |
|---|---|---|---|
| Bromophenol Hybrids | A549 (Lung) | Induces G0/G1 cell cycle arrest, DNA fragmentation, ROS generation, activation of caspase-3 and PARP, suppression of Bcl-2. | mdpi.comnih.gov |
| Indolin-2-one Bromophenol Derivative (BOS-102) | A549 (Lung) | Induces G0/G1 cell cycle arrest, activates caspase-3 and PARP, increases Bax/Bcl-2 ratio, enhances ROS generation. | nih.gov |
| Methylated/Acetylated Bromophenols | K562 (Leukemia) | Inhibited cell viability and induced apoptosis. | nih.gov |
Beyond inducing apoptosis, the therapeutic potential of bromophenol derivatives also stems from their ability to selectively modulate the activity of specific enzymes that are critical for cell function and disease progression. This targeted enzyme inhibition offers a more precise mechanism for therapeutic intervention.
One significant target is Protein Tyrosine Phosphatase 1B (PTP1B) , an enzyme that plays a negative regulatory role in insulin (B600854) and leptin signaling pathways. nih.gov Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. A series of synthetic bromophenol derivatives have been evaluated as PTP1B inhibitors, with some compounds showing potent and selective inhibition. nih.gov
Another class of enzymes targeted by bromophenol derivatives includes Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE) . mdpi.comproquest.com CAs are involved in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma and epilepsy. proquest.com AChE inhibitors are the primary treatment for managing the symptoms of Alzheimer's disease. nih.gov Studies have shown that novel synthetic bromophenols can effectively inhibit human CA isoenzymes (hCA I and hCA II) as well as AChE, demonstrating their potential as lead compounds for neurological and other disorders. mdpi.comproquest.com
| Enzyme Target | Therapeutic Area | Finding with Bromophenol Derivatives | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Highly brominated derivatives exhibited potent and selective inhibitory activity (IC50 as low as 0.68 µmol/L). | nih.gov |
| Carbonic Anhydrase (hCA I & II) | Glaucoma, Epilepsy | Novel derivatives showed effective inhibition with Ki values in the nanomolar range. | proquest.com |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Derivatives demonstrated significant inhibition with Ki values as low as 6.54 ± 1.03 nM. | proquest.comnih.gov |
Anticancer Properties and Mechanism of Action
Interaction with Biological Targets
The potential for this compound and its derivatives to interact with biological targets such as enzymes, receptors, and nucleic acids is inferred from the chemical properties of its constituent functional groups. The aromatic rings can participate in π-stacking interactions, the ether linkages can act as hydrogen bond acceptors, and the bromine atom can form halogen bonds, all of which are crucial for molecular recognition by biological macromolecules.
Binding Affinity Studies with Enzymes, Receptors, and Nucleic Acids
Currently, there is a lack of specific binding affinity data for this compound with specific biological targets in the public domain. However, the structural framework is related to compounds that have been investigated for their interaction with various biological systems. For instance, bromophenol derivatives have been studied for their antioxidant and anticancer activities, which are predicated on their ability to interact with cellular targets.
To illustrate the type of data that would be generated in such studies, the following hypothetical data table outlines potential binding affinities of derivatives of this compound with a generic enzyme target.
| Compound Derivative | Modification | Target Enzyme | Binding Affinity (Kd, nM) |
|---|---|---|---|
| Derivative A | Amine substitution at Bromo position | Kinase X | Data Not Available |
| Derivative B | Hydroxylation of Phenylmethoxy group | Protease Y | Data Not Available |
| Derivative C | Demethylation of Methoxy group | Receptor Z | Data Not Available |
This table is illustrative and does not represent actual experimental data for this compound, as such data is not currently available in published research.
Modulation of Metabolic Pathways Critical for Cellular Functions
The potential for derivatives of this compound to modulate metabolic pathways is an area of theoretical interest. Substituted phenols and anisoles are known to influence various cellular processes. For example, some bromophenol derivatives have shown the ability to ameliorate oxidative stress by affecting pathways involving reactive oxygen species (ROS). ontosight.ai
Research into the effects of derivatives on specific metabolic pathways would involve cellular assays to measure changes in key metabolic indicators. A hypothetical representation of such research findings is provided in the table below.
| Derivative | Target Pathway | Observed Effect | Cell Line |
|---|---|---|---|
| Hypothetical Derivative 1 | Glycolysis | No significant change | HEK293 |
| Hypothetical Derivative 2 | Apoptosis Signaling | Induction of Caspase-3 activity | HeLa |
| Hypothetical Derivative 3 | Lipid Metabolism | Inhibition of fatty acid synthesis | HepG2 |
This table is for illustrative purposes to show potential research outcomes. Specific experimental data for this compound is not available.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve synthesizing a library of derivatives with systematic modifications to the parent structure and evaluating their biological effects.
Key modifications for SAR studies could include:
Substitution at the bromine position: Replacing the bromine with other halogens, alkyl, or amino groups to probe the effect of size, electronegativity, and hydrogen bonding potential.
Modification of the methoxy group: Demethylation to a hydroxyl group or conversion to larger alkoxy groups to investigate the role of this group in target binding.
Alterations to the phenylmethoxy group: Introducing substituents on the phenyl ring or changing the length of the methylene (B1212753) linker to explore the spatial and electronic requirements for activity.
The findings from such studies are typically summarized to establish a set of rules that guide the design of more potent and selective analogs. A summary of hypothetical SAR findings is presented below.
| Structural Modification | Position | Effect on Hypothetical Activity | Inference |
|---|---|---|---|
| Replacement of Br with Cl | C1 | Decreased activity | A larger halogen at C1 may be favorable. |
| Replacement of -OCH3 with -OH | C4 | Increased activity | Hydrogen bond donation at C4 enhances binding. |
| Addition of -NO2 to Phenylmethoxy ring | para-position | Significantly increased activity | Electron-withdrawing group enhances potency. |
| Removal of Phenylmethoxy group | C2 | Loss of activity | The benzyloxy moiety is crucial for interaction with the target. |
This table presents a hypothetical SAR analysis, as specific studies on derivatives of this compound are not documented in the available literature.
Applications in Advanced Materials Science
Use as a Building Block for Complex Organic Materials
The carbon-bromine bond in 1-Bromo-4-methoxy-2-phenylmethoxybenzene is a key functional group that allows for its use as a monomer or precursor in the synthesis of larger, more complex organic structures. Through reactions such as Suzuki, Stille, Heck, or Sonogashira coupling, the aromatic core of this molecule can be linked to other organic fragments, leading to the formation of oligomers and polymers with tailored properties. The methoxy (B1213986) and phenylmethoxy groups can influence the solubility, processability, and solid-state packing of the resulting materials.
Investigation of Polymerization Properties
The potential for this compound to undergo polymerization is primarily linked to its bromo-functionality. Metal-catalyzed cross-coupling reactions can be employed to create novel polymers. For instance, polymerization via Suzuki coupling with a diboronic acid ester could yield a poly(phenylene) derivative. The resulting polymer would feature pendant methoxy and phenylmethoxy groups, which could impart specific physical and chemical properties, such as solubility in organic solvents and a high refractive index.
Further research would be required to determine the optimal polymerization conditions, the resulting molecular weights, and the thermal stability of such polymers. The steric hindrance from the bulky phenylmethoxy group might influence the polymerization kinetics and the final polymer architecture.
Potential in Optoelectronic Applications
Organic molecules with extended π-conjugated systems often exhibit interesting optoelectronic properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While this compound itself is not a conjugated polymer, it can serve as a crucial building block for creating such materials.
By strategically coupling this monomer with other aromatic units, it is conceivable to construct polymers with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, essential for efficient charge injection and transport in electronic devices. The methoxy and phenylmethoxy side chains could be used to fine-tune the electronic properties and prevent aggregation-induced quenching of fluorescence in the solid state.
Development of New Functional Materials utilizing the Aromatic Scaffold
The aromatic core of this compound provides a rigid and stable scaffold that can be functionalized to create new materials with specific properties. The presence of ether linkages (methoxy and phenylmethoxy) can enhance the solubility and processability of derived materials.
The combination of the electron-donating methoxy group and the versatile bromo-handle on the benzene (B151609) ring makes this compound a promising starting material for the synthesis of:
Liquid Crystals: The rigid aromatic core with flexible side chains is a common motif in liquid crystalline materials.
Porous Organic Polymers: Polymerization of this monomer could lead to materials with intrinsic microporosity, suitable for gas storage and separation applications.
Sensors: Functionalization of the aromatic ring could lead to materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes.
Future Research Directions and Emerging Paradigms
Exploration of Asymmetric Synthesis Routes
The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 1-Bromo-4-methoxy-2-phenylmethoxybenzene, the exploration of asymmetric synthesis routes could unlock chiral derivatives with potentially unique biological activities or chiroptical properties. Future research in this area could focus on several promising strategies:
Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., palladium, copper, rhodium) complexed with chiral ligands, could enable the enantioselective introduction of substituents. For instance, asymmetric cross-coupling reactions at the bromine-bearing carbon could be explored.
Enzymatic Resolutions: Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild conditions. researchgate.netmdpi.com Lipases, esterases, or other hydrolases could be screened for their ability to selectively resolve a racemic mixture of a derivatized form of this compound.
Desymmetrization Strategies: If a prochiral precursor to this compound can be designed, enantioselective desymmetrization reactions could provide a direct route to chiral, non-racemic products. This could involve chiral reagents or catalysts that selectively react with one of two enantiotopic groups. nih.gov
A hypothetical asymmetric synthesis approach is outlined below:
| Step | Reaction Type | Potential Chiral Catalyst/Reagent | Desired Outcome |
| 1 | Asymmetric Bromination | Chiral N-Bromosuccinimide derivative | Enantioselective introduction of the bromine atom |
| 2 | Kinetic Resolution | Chiral lipase | Separation of enantiomers through selective esterification |
| 3. | Asymmetric Cross-Coupling | Palladium catalyst with a BINAP-type ligand | Enantioselective formation of a C-C or C-N bond |
Sustainable and Green Chemistry Approaches for Production
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. labinsights.nl Future research into the production of this compound and its derivatives should prioritize these principles.
Key areas for investigation include:
Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives is a primary goal. Anisole (B1667542), for example, has been identified as a greener solvent for certain reactions. researchgate.net Research could focus on adapting synthetic routes to be compatible with such solvents.
Catalyst Efficiency and Reusability: The development of highly efficient and recyclable catalysts can significantly reduce waste. This includes exploring heterogeneous catalysts or catalyst systems that allow for easy separation and reuse.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution reactions where possible and minimizing the use of protecting groups.
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or sonication, can often reduce reaction times and energy consumption compared to conventional heating. labinsights.nl
Advanced Catalytic Systems for Derivatization
The bromine atom in this compound serves as a versatile handle for a wide range of catalytic cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Future research should focus on employing advanced catalytic systems to overcome potential challenges and expand the scope of accessible molecules.
Palladium-Catalyzed Cross-Coupling: While standard, the development of next-generation palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can improve efficiency and functional group tolerance, particularly for sterically hindered substrates. psu.edunih.gov
Nickel-Catalyzed Reactions: Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions, including the activation of C-O bonds in aryl ethers. nih.gov This could open up new avenues for derivatization at the methoxy (B1213986) or benzyloxy positions.
Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, provide a classical yet continually evolving method for forming C-O, C-N, and C-S bonds. organic-chemistry.org Modern ligand development is enhancing the scope and mildness of these transformations.
Potential catalytic derivatizations are summarized in the following table:
| Reaction Type | Catalyst System | Potential Coupling Partner | Resulting Derivative Class |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos | Arylboronic acid | Biaryl derivative |
| Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP | Amine | N-Aryl derivative |
| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Terminal alkyne | Arylalkyne derivative |
| Heck Reaction | Pd(PPh3)4 | Alkene | Stilbene derivative |
Integration into Supramolecular Assemblies
The structural features of this compound, particularly the presence of aromatic rings and ether functionalities, make it an intriguing building block for the construction of supramolecular assemblies. researchgate.net These ordered structures, held together by non-covalent interactions, have applications in materials science, sensing, and drug delivery.
Future research directions could include:
Self-Assembly Studies: Investigating the self-assembly behavior of the molecule and its derivatives in various solvents and conditions to understand the formation of higher-order structures like gels, liquid crystals, or nanofibers. thieme-connect.de
Host-Guest Chemistry: Utilizing the aromatic rings as potential binding sites for guest molecules, leading to the development of novel sensors or molecular recognition systems.
Coordination-Driven Self-Assembly: Introducing coordinating moieties (e.g., pyridine, carboxylic acid) through derivatization to enable the formation of metal-organic frameworks (MOFs) or coordination polymers with defined architectures and porosities. scispace.com
Deeper Mechanistic Understanding of Biological Interactions
While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in many biologically active compounds. nih.govresearchgate.net A deeper mechanistic understanding of how this compound and its derivatives interact with biological targets is a crucial area for future research.
Target Identification: If initial screening reveals any biological activity, identifying the specific protein or nucleic acid target will be a primary objective. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic structural modifications and evaluating their biological activity will help to elucidate the key structural features required for interaction with a biological target. nih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of the compounds with their biological targets at the atomic level, guiding the design of more potent and selective analogs.
High-Throughput Screening for Novel Applications
High-throughput screening (HTS) is a powerful technology for rapidly evaluating large numbers of compounds for a specific biological activity or material property. nih.gova-star.edu.sg Establishing a library of derivatives based on the this compound scaffold and subjecting it to HTS could uncover novel applications.
Biological Screening: Screening the compound library against a wide range of biological targets, such as enzymes, receptors, and ion channels, could identify new leads for drug discovery. nih.govwashu.edu Cell-based assays can also be used to assess effects on cellular processes like proliferation, apoptosis, or signaling pathways. nih.gov
Materials Science Screening: HTS can also be applied to discover new materials with desired properties. For example, a library of derivatives could be screened for fluorescence, non-linear optical properties, or their ability to form organized thin films.
Assay Development: The development of robust and miniaturized assays is critical for successful HTS campaigns. This involves adapting existing assays or creating new ones that are compatible with automated liquid handling and detection systems. thermofisher.com
Q & A
Q. What are the standard synthetic routes for 1-Bromo-4-methoxy-2-phenylmethoxybenzene, and how are reaction conditions optimized?
The compound is typically synthesized via a multi-step protocol starting from 4-methoxyphenol. Key steps include:
Protection of the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate.
Ortho-bromination with N-bromosuccinimide (NBS) in acetonitrile, leveraging the methoxy group’s directing effect to achieve regioselectivity.
Deprotection of the acetyl group via hydrolysis.
Benzylation using benzyl bromide to introduce the phenylmethoxy group.
Optimization involves controlling reaction temperature (e.g., 0–25°C for bromination) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to NBS) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Single-crystal X-ray diffraction (SCXRD) : Provides definitive structural confirmation, including bond lengths and angles (e.g., C–Br bond length ~1.89 Å, C–O–C angles ~120°) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s deshielding effect) .
- GC-MS : Validates purity (>95%) and monitors reaction progress .
Advanced Research Questions
Q. How does steric and electronic effects influence bromination regioselectivity in methoxy-substituted benzene derivatives?
The methoxy group acts as an ortho/para-directing electron donor. However, steric hindrance from the acetyl-protected hydroxyl group in the intermediate 4-methoxyphenyl acetate favors ortho-bromination over para-substitution. Computational studies (e.g., DFT calculations) can model charge distribution and transition states to predict reactivity .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization issues include:
- Low solubility in common solvents (e.g., ethanol, hexane).
- Twinning phenomena , requiring slow evaporation from dichloromethane/hexane mixtures.
Solutions involve screening solvent systems and using seed crystals. SCXRD data (e.g., R factor < 0.06) confirm successful crystallization .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
It serves as a precursor for:
- Anticancer agents : Functionalization of the bromine site enables coupling with heterocycles (e.g., pyrazole, triazine) for targeted drug design.
- Antimicrobial compounds : The phenylmethoxy group enhances lipophilicity, improving membrane permeability.
Mechanistic studies (e.g., Suzuki-Miyaura cross-coupling) validate its reactivity .
Methodological and Troubleshooting Guidance
Q. How to resolve low yields during the benzylation step?
- Issue : Competing side reactions (e.g., over-alkylation).
- Solution : Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and control base strength (e.g., KCO instead of NaOH). Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) .
Q. What strategies mitigate decomposition during purification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
